Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Achieving reliable β-mannosylation stereoselectivity remains a persistent bottleneck in oligosaccharide synthesis, as generic 4,6-di-O-benzyl or isopropylidene analogs lack the conformational rigidity needed for consistent β/α ratios. Methyl 4,6-O-Benzylidene-α-D-mannopyranoside resolves this through its rigid benzylidene acetal bridge, which enforces a trans-gauche C5-C6 conformation that destabilizes oxocarbenium ion intermediates and directs β-selectivity. • Enforces trans-gauche C5-C6 torsion for predictable β-mannosylation outcomes • Masks C4/C6 hydroxyls, enabling regioselective acylation, alkylation, or sulfonation at C2 and C3 • White crystalline solid, ≥98% purity; shipped at ambient temperature, store at 2-8°C

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 4148-58-7
Cat. No. B013684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-O-Benzylidene-a-D-mannopyranoside
CAS4148-58-7
SynonymsMethyl 4,6-O-(Phenylmethylene)-α-D-mannopyranoside;  Methyl 4,6-O-Benzylidenemannopyranoside;  NSC 170162; 
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
InChIInChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1
InChIKeyVVSWDMJYIDBTMV-ZWVDJKGDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside Overview


Methyl 4,6-O-Benzylidene-α-D-mannopyranoside (CAS 4148-58-7) is a protected monosaccharide derivative featuring a benzylidene acetal bridge spanning the 4- and 6-hydroxyl groups of methyl α-D-mannopyranoside. This rigid, bicyclic framework locks the pyranose ring in a ^4C_1 chair conformation and enforces a trans-gauche orientation of the C5–C6 bond, profoundly influencing anomeric reactivity and stereoselectivity [1]. The compound is a white crystalline solid with a molecular formula of C14H18O6, a molecular weight of 282.29 g/mol, and a reported melting point range of 141–145°C . Its primary utility lies in carbohydrate chemistry as a scaffold for regioselective functionalization and as a progenitor of glycosyl donors engineered for β-mannosylation.

Why Methyl 4,6-O-Benzylidene-α-D-mannopyranoside Cannot Be Replaced


Generic substitution of methyl 4,6-O-benzylidene-α-D-mannopyranoside with alternative mannopyranoside derivatives (e.g., 4,6-di-O-benzyl, 4,6-O-isopropylidene, or unprotected methyl α-D-mannopyranoside) is precluded by unique, quantifiable differences in conformational control, anomeric selectivity, and synthetic accessibility. The benzylidene acetal is not merely a protective group; it is a stereoelectronic 'torsional switch' that locks the C5–C6 bond into the trans-gauche (tg) conformation [1]. This enforced geometry destabilizes glycosyl oxocarbenium ion intermediates, thereby suppressing α-selective pathways and enabling high β-selectivity in mannosylation—a feat that 4,6-di-O-benzyl or 4,6-O-isopropylidene analogs cannot achieve to the same degree [2]. Furthermore, the regioselective installation of the 4,6-O-benzylidene group on methyl α-D-mannopyranoside itself is non-trivial and requires specific conditions (e.g., use of 2,6-dimethylbenzaldehyde) to circumvent the inherent lack of selectivity caused by the cis-relationship of the C2 and C3 hydroxyl groups [3]. Consequently, the procurement of this specific, pre-formed building block is essential for any workflow demanding predictable conformational bias and stereochemical outcomes.

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside: Comparative Evidence


Regioselective 4,6-O-Benzylidene Acetal Formation

Unlike methyl α-D-glucopyranoside, which selectively forms the 4,6-O-benzylidene acetal with standard benzaldehyde and acid catalysis, methyl α-D-mannopyranoside exhibits poor selectivity due to the cis-arrangement of its C2 and C3 hydroxyl groups [1]. To achieve selective 4,6-O-protection on the mannopyranoside scaffold, a modified aldehyde must be employed. The use of 2,6-dimethylbenzaldehyde instead of benzaldehyde restores high selectivity for 4,6-O-benzylidene formation on methyl α-D-mannopyranoside [1].

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Conformational Locking and Anomeric Equilibrium

The conformational rigidity imposed by the benzylidene acetal has a measurable impact on the fundamental properties of the molecule. Replacing the flexible 4- and 6-O-benzyl ethers in 2,3,4,6-tetra-O-benzyl-α,β-mannopyranose with a rigid 4,6-O-benzylidene acetal results in a significant shift in the anomeric equilibrium. Specifically, the population of the β-anomer is increased in CDCl3 solution for the benzylidene-protected species [1].

Conformational Analysis Anomeric Equilibrium Stereoelectronic Effects

High β-Selectivity in Glycosylation

The 4,6-O-benzylidene acetal is a cornerstone of modern β-mannosylation methodology. It directs stereoselectivity by locking the C5–C6 bond in the electron-withdrawing trans-gauche (tg) conformation, which destabilizes the glycosyl oxocarbenium ion and suppresses the α-selective pathway [1][2]. In contrast, donors lacking this rigid constraint, such as tetra-O-benzyl mannosyl donors, are typically unselective under comparable conditions [1]. The high β-selectivity observed with 4,6-O-benzylidene-protected mannosyl donors is a defining feature of this scaffold [2].

Stereoselective Glycosylation β-Mannosylation Glycosyl Donor Design

Antibacterial Activity of Benzoylated Derivatives

Derivatives synthesized from the 4,6-O-benzylidene mannopyranoside scaffold exhibit measurable antibacterial activity. In a comparative study, 4,6-O-benzylidene protected 2,3-di-O-benzoates derived from methyl α-D-mannopyranoside (compounds 5-7) demonstrated a greater propensity for antibacterial activity than analogous derivatives synthesized from methyl α-D-glucopyranoside (compounds 2-3) when screened against ten human pathogenic bacteria [1].

Antimicrobial Agents Mannopyranoside Derivatives Structure-Activity Relationship

Solubility Profile

The solubility profile of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a critical parameter for its utility in synthetic transformations. It demonstrates good solubility in common polar organic solvents such as chloroform and methanol, which facilitates its use in a variety of reaction conditions . This contrasts with more heavily benzylated or fully protected analogs, which may exhibit different solubility characteristics, potentially limiting their utility in certain polar reaction media. The compound is reported to be a 'supergelator' in apolar solvents like p-xylene, forming hexagonally packed fibrillar networks [1].

Physicochemical Properties Solubility Formulation

Methyl 4,6-O-Benzylidene-α-D-mannopyranoside Applications


Stereoselective Synthesis of β-Mannosidic Linkages

This compound serves as the gold-standard precursor for generating glycosyl donors that reliably afford β-mannosides. The 4,6-O-benzylidene acetal's conformational lock (trans-gauche C5–C6) is essential for destabilizing oxocarbenium ion intermediates and directing β-selectivity, a feature not achievable with flexible 4,6-di-O-benzyl ethers [1][2]. This application is critical for synthesizing high-mannose N-glycans, bacterial polysaccharides, and other biologically important glycoconjugates.

Regioselective Functionalization for Medicinal Chemistry Libraries

The 4,6-O-benzylidene group masks the C4 and C6 hydroxyls, enabling the selective acylation, alkylation, or sulfonation of the remaining C2 and C3 hydroxyl groups [1][2]. This regioselective control is leveraged to create diverse libraries of mannopyranoside derivatives for structure-activity relationship (SAR) studies, particularly in the search for new antibacterial agents [3].

Chiral Building Block for Macrocyclic and Cryptand Synthesis

The rigid, chiral scaffold of methyl 4,6-O-benzylidene-α-D-mannopyranoside has been employed in the synthesis of novel chiral cryptands. The high-pressure reaction of its diaza-crown ether derivatives proceeds in quantitative yield to form quaternary salts, which are then demethylated to afford chiral cryptands in high yield [1]. This demonstrates its utility beyond standard carbohydrate chemistry in the creation of complex, chiral macrocyclic architectures.

Supramolecular Gelator for Advanced Materials

Methyl 4,6-O-benzylidene-α-D-mannopyranoside acts as a 'supergelator' in apolar organic solvents like p-xylene, forming hexagonally packed fibrillar networks with a spacing of approximately 60 Å [1]. This property makes it a valuable building block for designing responsive soft materials, drug delivery vehicles, and templating agents for nanostructured materials.

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